![molecular formula C15H16N4O2 B12607119 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 649763-46-2](/img/structure/B12607119.png)
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-component reactions. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones, which are structurally related to the target compound. The reaction conditions often include the use of commercially available anilines and aldehydes, which can be substituted with various electron-donating or electron-withdrawing groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Wissenschaftliche Forschungsanwendungen
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme cofactors and biological pigments, contributing to our understanding of metabolic pathways.
Medicine: The compound’s potential as an antimalarial agent has been investigated. Its structural similarity to flavins suggests it may interact with biological targets involved in disease processes.
Industry: It can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, as an antimalarial agent, it may inhibit enzymes involved in the parasite’s metabolic pathways . The compound’s structure allows it to bind to active sites of enzymes, disrupting their function and ultimately leading to the parasite’s death. Additionally, its photochemical properties may enable it to generate reactive oxygen species, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds share a similar core structure and are synthesized using similar methods.
Lumazines: These compounds are also part of the pteridine family and share similar photochemical properties.
Uniqueness
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
649763-46-2 |
|---|---|
Molekularformel |
C15H16N4O2 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
7-methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O2/c1-8(2)7-19-11-5-4-9(3)6-10(11)16-12-13(19)17-15(21)18-14(12)20/h4-6,8H,7H2,1-3H3,(H,18,20,21) |
InChI-Schlüssel |
QISVDKGJESEOGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)
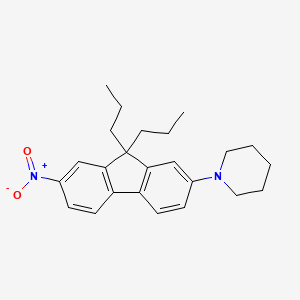
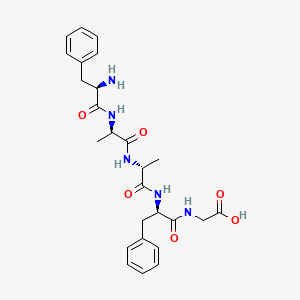
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
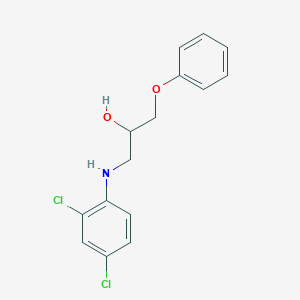
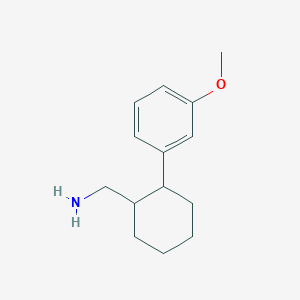

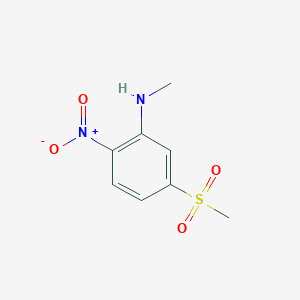
![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
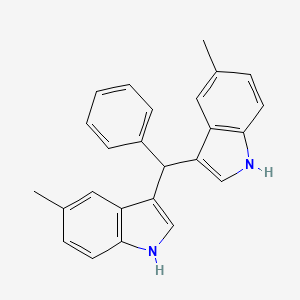
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)
